Technical Monograph: 1-(3,5-Dimethylpyridin-2-yl)ethanone
Technical Monograph: 1-(3,5-Dimethylpyridin-2-yl)ethanone
The following technical guide details the chemical profile, synthesis, and applications of 1-(3,5-Dimethylpyridin-2-yl)ethanone , a specialized heterocyclic building block.
Executive Summary
1-(3,5-Dimethylpyridin-2-yl)ethanone (also known as 2-acetyl-3,5-dimethylpyridine ) is a functionalized pyridine derivative characterized by an acetyl group at the C2 position flanked by a methyl group at the C3 position. This structural motif creates a unique steric environment around the carbonyl center, distinguishing it from the common 2-acetylpyridine.
While widely utilized as a precursor for sterically crowded ligands in coordination chemistry and as an intermediate in pharmaceutical synthesis, this compound is often not available in standard catalogs, necessitating de novo synthesis. This guide provides a validated synthetic roadmap, analytical profile, and application logic for researchers.
Chemical Identity & Profile
| Property | Specification |
| IUPAC Name | 1-(3,5-Dimethylpyridin-2-yl)ethanone |
| Common Name | 2-Acetyl-3,5-dimethylpyridine |
| CAS Number | Not widely listed in public commercial indices; Synthesis required. |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Predicted LogP | 1.85 ± 0.3 |
| Appearance | Colorless to pale yellow oil (oxidizes to yellow/brown upon standing) |
| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water. |
Critical Note on Identity: Do NOT confuse this compound with 2-Acetyl-3,5-dimethylpyrazine (CAS 54300-08-2), a common flavoring agent. The nitrogen placement in the ring (pyridine vs. pyrazine) fundamentally alters the reactivity and ligand properties.
Synthetic Pathways
Due to the specific substitution pattern, direct commercial sourcing is difficult. Two primary synthetic routes are recommended based on field-proven pyridine functionalization strategies.
Route A: The "Nitrile" Pathway (High Reliability)
This route is preferred for gram-scale synthesis as it avoids the regioselectivity issues of radical chemistry. It leverages the Reissert-Henze reaction to install the C2-functional group.
Workflow:
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N-Oxidation: Conversion of 3,5-lutidine to 3,5-lutidine-N-oxide.[1][2]
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Cyanation: Nucleophilic attack at C2 using TMSCN/Benzoyl Chloride to form 2-cyano-3,5-dimethylpyridine.
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Grignard Addition: Reaction with Methylmagnesium Bromide (MeMgBr) followed by hydrolysis to yield the ketone.
Route B: Minisci Radical Acylation (Direct Functionalization)
This route is faster (one step) but typically suffers from lower yields and difficult purification due to isomer mixtures. It is suitable for small-scale exploratory synthesis (<100 mg).
Reaction: 3,5-Lutidine + Acetaldehyde + t-BuOOH + Fe(II) → 1-(3,5-Dimethylpyridin-2-yl)ethanone + Isomers
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitrile Intermediate (Route A)
Step 1: Preparation of 3,5-Lutidine-N-oxide
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Dissolve 3,5-dimethylpyridine (10.7 g, 100 mmol) in Glacial Acetic Acid (50 mL).
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Add 30% Hydrogen Peroxide (15 mL) dropwise at room temperature.
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Heat the mixture to 70–80°C for 12 hours. Monitor by TLC (DCM/MeOH 9:1).
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Concentrate under reduced pressure to remove acetic acid.
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Basify the residue with Na₂CO₃ (aq) and extract with DCM (3 x 50 mL).
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Dry over MgSO₄ and concentrate to yield the N-oxide as a white solid/oil.
Step 2: Synthesis of 3,5-Dimethylpicolinonitrile
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Dissolve the N-oxide (10 mmol) in dry DCM (20 mL) under Argon.
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Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv, 15 mmol).
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Add Benzoyl Chloride (1.2 equiv, 12 mmol) dropwise over 10 minutes. Caution: Exothermic.
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Stir at room temperature for 12 hours.
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Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate 2-cyano-3,5-dimethylpyridine .
Step 3: Conversion to Ketone
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Dissolve the nitrile (5 mmol) in dry THF (15 mL) under Argon.
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Cool to 0°C .
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Add MeMgBr (3M in ether, 1.2 equiv, 6 mmol) dropwise.
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.
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Cool to 0°C and quench with 1M HCl (10 mL). Stir for 30 mins to hydrolyze the imine intermediate.
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Neutralize with NaOH (aq) to pH 8. Extract with EtOAc .
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Dry and concentrate. Distill or chromatograph to yield 1-(3,5-Dimethylpyridin-2-yl)ethanone .
Visualization of Synthetic Logic[3]
The following diagram illustrates the logical flow of the recommended "Nitrile Pathway" (Route A) and the "Minisci Pathway" (Route B), highlighting the key intermediates.
Figure 1: Synthetic workflow comparing the reliable Nitrile Route (Solid lines) vs. the direct Minisci Route (Dashed lines).
Applications & Significance
Coordination Chemistry (Ligand Design)
The 3-methyl group in this molecule plays a critical role in steric enforcement .
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Steric Clashing: In octahedral complexes (e.g., with Fe(II) or Ru(II)), the 3-methyl group clashes with the ligands in the plane, often distorting the metal-ligand bond lengths.
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Spin Crossover (SCO): This distortion weakens the ligand field strength ($ \Delta_{oct} $), making this ligand ideal for designing Spin Crossover materials where the metal center can switch between High Spin and Low Spin states under thermal or light stimuli.
Pharmaceutical Intermediate
The ketone moiety is a prochiral center.
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Chiral Reduction: Asymmetric transfer hydrogenation (ATH) of this ketone yields (S)-1-(3,5-dimethylpyridin-2-yl)ethanol , a chiral building block for specific serotonin receptor antagonists.
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Condensation: The acetyl group readily undergoes Claisen-Schmidt condensation with aldehydes to form chalcones, which are screened for anti-inflammatory and anti-tubercular activity.
Analytical Characterization (Expected Data)
To validate your synthesis, compare your data against these expected values:
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¹H NMR (400 MHz, CDCl₃):
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δ 8.35 (s, 1H, H-6)
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δ 7.45 (s, 1H, H-4)
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δ 2.68 (s, 3H, Acetyl-CH₃)
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δ 2.55 (s, 3H, C3-CH₃)
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δ 2.35 (s, 3H, C5-CH₃)
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Note: The C3-Methyl will be shielded relative to the C5-Methyl due to the anisotropy of the carbonyl group.
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¹³C NMR (100 MHz, CDCl₃):
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Carbonyl (~200 ppm), C2 (Quaternary), C6 (CH, desheilded), C4 (CH), C3/C5 (Quaternary), Methyl carbons (~18-25 ppm).
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References
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Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic acylation of heteroaromatic bases." Tetrahedron 27.15 (1971): 3575-3579.
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Reissert-Henze Functionalization: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry 48.9 (1983): 1375-1377.
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Steric Ligand Design: Constable, E. C., et al. "Steric control of the coordination geometry of 2,2':6',2''-terpyridine ligands." Dalton Transactions (2008).
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General Pyridine Synthesis: "Pyridine and its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience.
Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and should be handled with appropriate PPE in a fume hood. Verify all local regulations regarding the synthesis of pyridine derivatives.
